Synthetic Efficiency in Fumitremorgin C/Ko143 Total Synthesis: 11% Overall Yield vs. 0.25% Alternative Route
In the total synthesis of fumitremorgin C (the parent natural product of the BCRP inhibitor Ko143), Hino's route employing N-(methoxycarbonyl)-L-tryptophan methyl ester as the starting material delivered the target molecule in 11 chemical steps with an overall yield of 11% [1]. In contrast, the earlier Ottenheijm synthesis, which did not utilize this protected tryptophan derivative, proceeded through (racemic) 6-methoxy-N-hydroxy d/l-tryptophan and achieved only 0.25% overall yield in 10 steps from 6-methoxyindole [1]. This represents a 44-fold improvement in overall yield, underscoring the strategic advantage conferred by the Moc/methyl ester protection pattern.
| Evidence Dimension | Overall synthetic yield for fumitremorgin C |
|---|---|
| Target Compound Data | 11% overall yield (11 steps) |
| Comparator Or Baseline | Ottenheijm route: 0.25% overall yield (10 steps from 6-methoxyindole) |
| Quantified Difference | 44-fold higher overall yield |
| Conditions | Multi-step total synthesis of fumitremorgin C; yields normalized to starting material |
Why This Matters
For medicinal chemistry and process development groups synthesizing Ko143 or related BCRP inhibitors, selecting this specific protected tryptophan directly impacts project feasibility, material costs, and timeline due to the dramatic yield advantage.
- [1] Zechner, M., & Altmann, K.-H. (2023). Synthesis of the Multidrug Reversal Agent Ko143 and Its Parent Natural Product Fumitremorgin C. Helvetica Chimica Acta, 106(2), e202200171. View Source
